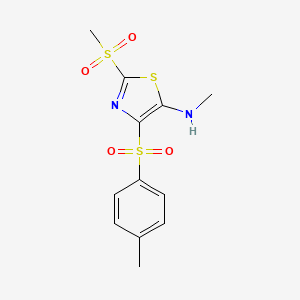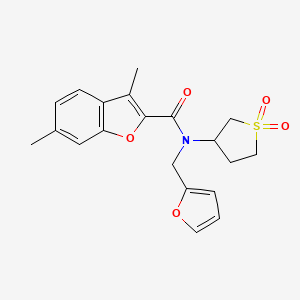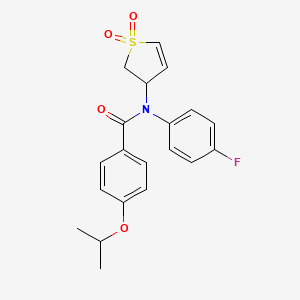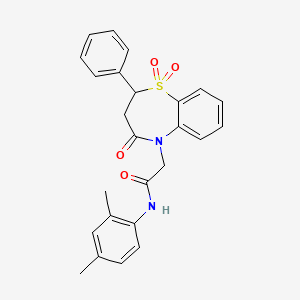
N-methyl-2-(methylsulfonyl)-4-tosylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHANESULFONYL-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of methanesulfonyl and methylbenzenesulfonyl groups attached to the thiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHANESULFONYL-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of Methanesulfonyl and Methylbenzenesulfonyl Groups: These groups can be introduced through sulfonation reactions using reagents like methanesulfonyl chloride and p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-METHANESULFONYL-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the attached sulfonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent or intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-METHANESULFONYL-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-METHANESULFONYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE: Lacks the N-methyl group.
4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE: Lacks both methanesulfonyl and N-methyl groups.
2-METHANESULFONYL-1,3-THIAZOL-5-AMINE: Lacks the 4-(4-methylbenzenesulfonyl) group.
Uniqueness
The presence of both methanesulfonyl and methylbenzenesulfonyl groups in 2-METHANESULFONYL-N-METHYL-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-AMINE may confer unique chemical properties, such as increased reactivity or specific biological activity, compared to similar compounds.
Properties
Molecular Formula |
C12H14N2O4S3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-methyl-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C12H14N2O4S3/c1-8-4-6-9(7-5-8)21(17,18)11-10(13-2)19-12(14-11)20(3,15)16/h4-7,13H,1-3H3 |
InChI Key |
QEARSOPFFWXQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[8-cyano-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11410356.png)


![2-[(3-Bromobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11410377.png)
![2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-diethylacetamide](/img/structure/B11410385.png)


![5-butyl-4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410395.png)


![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410404.png)
![2,6-Dimethyl-4-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}morpholine](/img/structure/B11410410.png)
![N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B11410421.png)
![methyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11410441.png)
